molecular formula C10H17N3 B13064854 2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13064854
M. Wt: 179.26 g/mol
InChI Key: IOWRSTBVAIMOTO-UHFFFAOYSA-N
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Description

2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-7(2)9-4-5-13-6-8(3)11-10(13)12-9/h6-7,9H,4-5H2,1-3H3,(H,11,12)

InChI Key

IOWRSTBVAIMOTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(NC2=N1)C(C)C

Origin of Product

United States

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